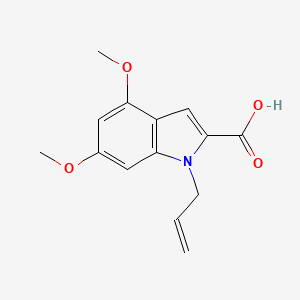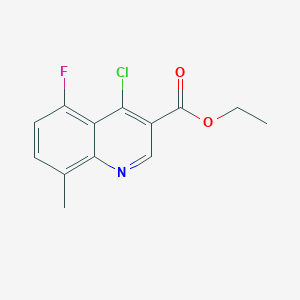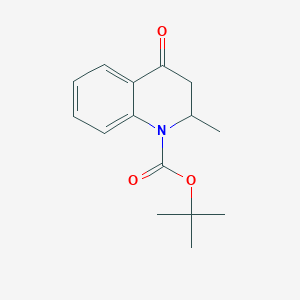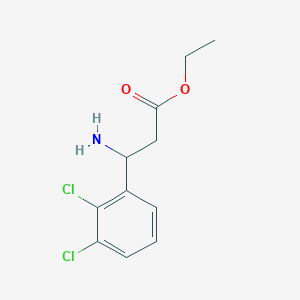
1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-alil-4,6-dimetoxi-1H-indol-2-carboxílico es un compuesto sintético que pertenece a la familia de los indoles. Los indoles son compuestos heterocíclicos importantes que se encuentran en muchos productos naturales y productos farmacéuticos. Este compuesto en particular se caracteriza por su estructura única, que incluye un grupo alílico y dos grupos metoxi unidos al anillo indol, junto con un grupo funcional ácido carboxílico.
Métodos De Preparación
La síntesis del ácido 1-alil-4,6-dimetoxi-1H-indol-2-carboxílico generalmente implica varios pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como el 4,6-dimetoxiindol.
Alilación: El derivado del indol se somete a alilación usando bromuro de alilo en presencia de una base como el carbonato de potasio.
Carboxilación: El producto alilado se somete luego a carboxilación utilizando dióxido de carbono a altas condiciones de presión y temperatura.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para la síntesis a gran escala.
Análisis De Reacciones Químicas
El ácido 1-alil-4,6-dimetoxi-1H-indol-2-carboxílico experimenta varias reacciones químicas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio, lo que da como resultado la reducción del grupo ácido carboxílico a un alcohol.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la naturaleza rica en electrones del anillo indol. Los reactivos como los halógenos o los agentes nitrantes pueden introducir sustituyentes en posiciones específicas del anillo.
Hidrólisis: Los derivados éster de este compuesto pueden sufrir hidrólisis en presencia de ácidos o bases para producir el ácido carboxílico.
Aplicaciones Científicas De Investigación
El ácido 1-alil-4,6-dimetoxi-1H-indol-2-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de indol más complejos, que son importantes en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 1-alil-4,6-dimetoxi-1H-indol-2-carboxílico implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías: Puede influir en varias vías bioquímicas, incluidas las que participan en la señalización celular, el metabolismo y la expresión genética.
Comparación Con Compuestos Similares
El ácido 1-alil-4,6-dimetoxi-1H-indol-2-carboxílico se puede comparar con otros derivados de indol:
Ácido 1-metil-4,6-dimetoxi-1H-indol-2-carboxílico: Estructura similar pero con un grupo metilo en lugar de un grupo alílico, lo que lleva a una reactividad y actividad biológica diferentes.
Ácido 1-alil-4,6-dimetoxi-1H-indol-3-carboxílico: El grupo ácido carboxílico está en una posición diferente, lo que afecta sus propiedades químicas y biológicas.
Ácido 4,6-dimetoxi-1H-indol-2-carboxílico: Carece del grupo alílico, lo que resulta en un comportamiento químico y aplicaciones diferentes.
La singularidad del ácido 1-alil-4,6-dimetoxi-1H-indol-2-carboxílico radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
4,6-dimethoxy-1-prop-2-enylindole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-4-5-15-11-6-9(18-2)7-13(19-3)10(11)8-12(15)14(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17) |
Clave InChI |
PMQJWNFKEZVNMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C(N2CC=C)C(=O)O)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)


![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)


![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)



![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
